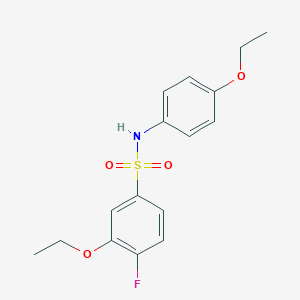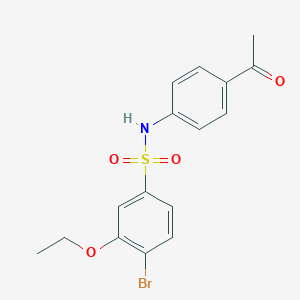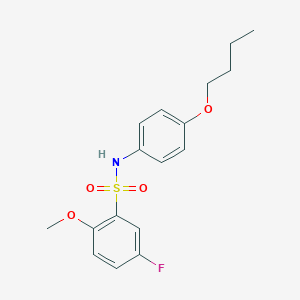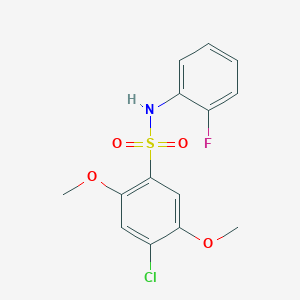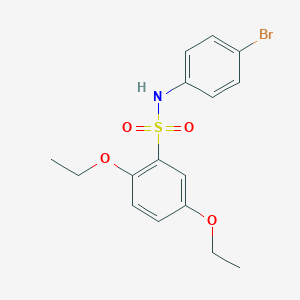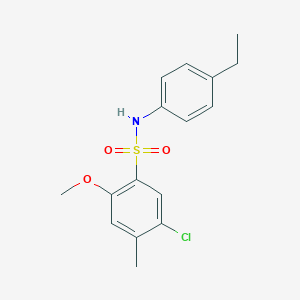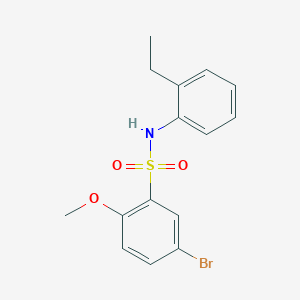
5-bromo-N-(2-ethylphenyl)-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(2-ethylphenyl)-2-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BMS-986142 and is a selective antagonist of the TYK2 enzyme.
Aplicaciones Científicas De Investigación
BMS-986142 has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent and selective inhibitor of the TYK2 enzyme, which is involved in the JAK-STAT signaling pathway. This pathway plays a crucial role in the immune system, and dysregulation of this pathway has been linked to various autoimmune diseases and inflammatory disorders.
Mecanismo De Acción
BMS-986142 selectively binds to the TYK2 enzyme and inhibits its activity, thereby blocking the JAK-STAT signaling pathway. This leads to a reduction in the production of pro-inflammatory cytokines, such as IL-12, IL-23, and IFN-α, which are implicated in various autoimmune diseases and inflammatory disorders.
Biochemical and Physiological Effects
BMS-986142 has been shown to have potent anti-inflammatory effects in various preclinical models of autoimmune diseases and inflammatory disorders. It has been found to reduce the severity of symptoms in models of psoriasis, rheumatoid arthritis, and inflammatory bowel disease. BMS-986142 has also been shown to have a good safety profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BMS-986142 is its selectivity for the TYK2 enzyme, which reduces the risk of off-target effects. It also has a good safety profile in preclinical studies, which makes it a promising candidate for further development. However, one of the limitations of BMS-986142 is its poor solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on BMS-986142. One area of interest is its potential applications in the treatment of autoimmune diseases and inflammatory disorders. Further preclinical studies are needed to investigate its efficacy and safety in these conditions. Another area of interest is its potential applications in the treatment of cancer. TYK2 has been implicated in the progression of certain types of cancer, and BMS-986142 could potentially be used as a targeted therapy for these cancers. Additionally, further research is needed to optimize the synthesis method of BMS-986142 and improve its solubility for in vivo administration.
Conclusion
BMS-986142 is a promising compound with potential applications in various fields of scientific research. Its selectivity for the TYK2 enzyme and potent anti-inflammatory effects make it a promising candidate for the treatment of autoimmune diseases and inflammatory disorders. Further research is needed to investigate its efficacy and safety in these conditions, as well as its potential applications in the treatment of cancer.
Métodos De Síntesis
The synthesis of BMS-986142 involves the reaction of 2-methoxybenzenesulfonyl chloride with 2-ethylphenylamine to form the intermediate compound, which is then reacted with potassium tert-butoxide and 5-bromo-2-fluorobenzonitrile to form the final product. This synthesis method has been optimized to produce BMS-986142 in high yields and purity.
Propiedades
Fórmula molecular |
C15H16BrNO3S |
|---|---|
Peso molecular |
370.3 g/mol |
Nombre IUPAC |
5-bromo-N-(2-ethylphenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H16BrNO3S/c1-3-11-6-4-5-7-13(11)17-21(18,19)15-10-12(16)8-9-14(15)20-2/h4-10,17H,3H2,1-2H3 |
Clave InChI |
CUDIWPYBFNZPDG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Br)OC |
SMILES canónico |
CCC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



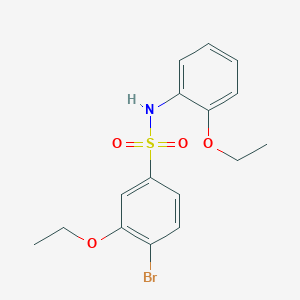
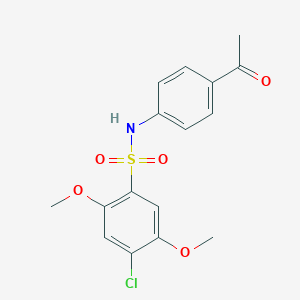
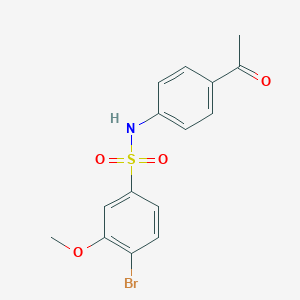
![Ethyl 4-{[(2,5-dimethoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B229080.png)

![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-4-methoxynaphthalene-1-sulfonamide](/img/structure/B229082.png)
